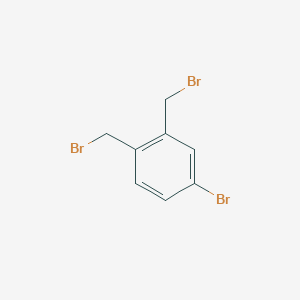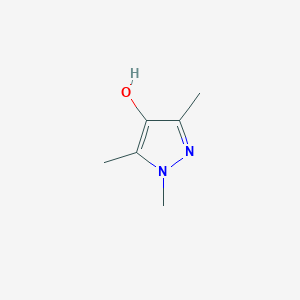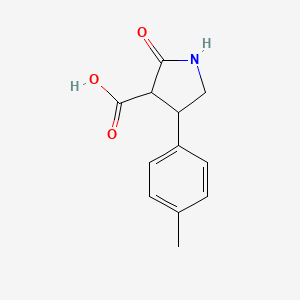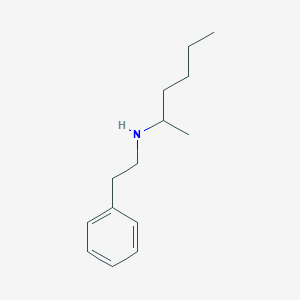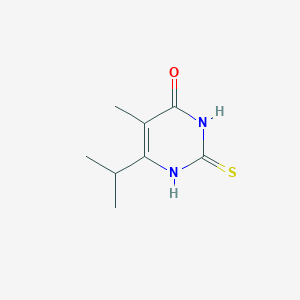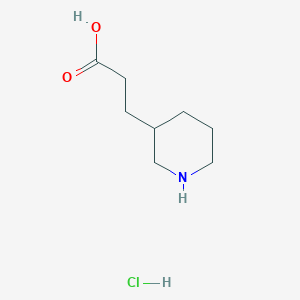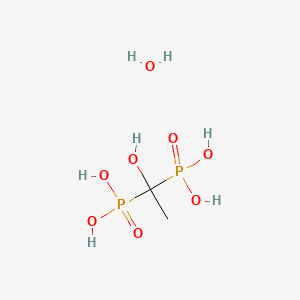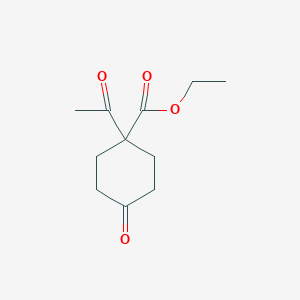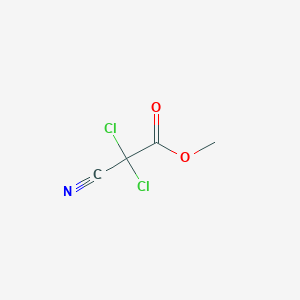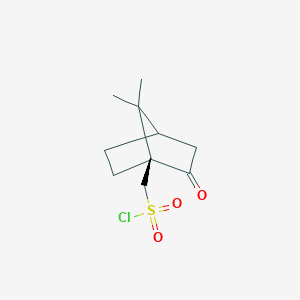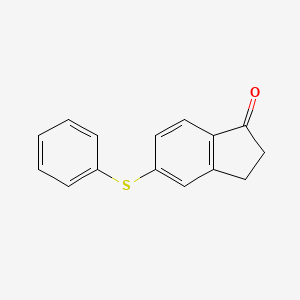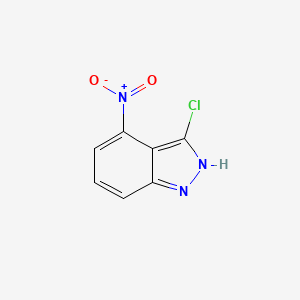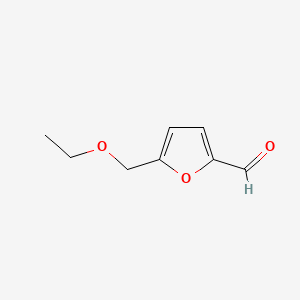
5-(Ethoxymethyl)furan-2-carbaldehyde
Overview
Description
5-(Ethoxymethyl)furan-2-carbaldehyde, also known as 2-Formyl-5-ethoxymethylfuran, 5-(Ethoxymethyl)-2-furaldehyde, or 5-Ethoxymethylfurfural, is a chemical compound with the empirical formula C8H10O3 . It has a molecular weight of 154.16 .
Synthesis Analysis
The synthesis of 5-(Ethoxymethyl)furan-2-carbaldehyde can be achieved from 5-hydroxymethyl-2-furfural (Hmf) or furfuryl alcohol (FA) with aliphatic alcohols using Al-TUD-1 catalysts . The properties of Al-TUD-1 can be modified by varying the Si/Al ratio and applying a post-synthesis acid treatment .Molecular Structure Analysis
The molecular structure of 5-(Ethoxymethyl)furan-2-carbaldehyde can be represented by the SMILES stringCCOCc1ccc(C=O)o1 . The InChI representation is InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3 . Chemical Reactions Analysis
In the presence of Al-TUD-1 catalysts, 5-(Ethoxymethyl)furan-2-carbaldehyde can be formed as the main product from Hmf . The reaction conditions and the properties of Al-TUD-1, such as the Si/Al ratio, can influence the catalytic reactions .Physical And Chemical Properties Analysis
5-(Ethoxymethyl)furan-2-carbaldehyde is a liquid at room temperature . It has a refractive index of 1.511 and a density of 1.099 g/mL at 25 °C . The compound has a boiling point of 267-274 °C/760 mmHg .Scientific Research Applications
Application Summary
“5-(Ethoxymethyl)furan-2-carbaldehyde” (also known as EMF) is used in the etherification of 5-hydroxymethylfurfural (HMF) to produce EMF . This reaction is studied over a series of MFI-type zeolite catalysts containing different heteroatoms (B, Fe, Al), aiming to understand the effect of different isomorph substitutions in the MFI framework on the reaction pathways of HMF conversion .
Method of Application
Two different pathways of EMF formation were evidenced: direct etherification and via acetalization . The Lewis acid sites generated from the presence of aluminum are primarily active in catalyzing direct HMF etherification to EMF . A cooperation phenomenon between Brønsted and Lewis acid sites is observed for the HMF acetal etherification to EMF acetal .
Results or Outcomes
The rate constant for direct HMF etherification to EMF is about one order of magnitude lower than the etherification of the corresponding acetals . This is due to the competitive chemisorption between hydroxyl and aldehyde groups (both present in HMF) on the Lewis acid sites catalyzing the etherification .
Biomass-based Vinyl Polymers
Application Summary
“5-(Ethoxymethyl)furan-2-carbaldehyde” can be used as a starting material in the synthesis of novel biomass-based vinyl polymers .
Results or Outcomes
The outcome is the creation of novel biomass-based vinyl polymers. These polymers can have various applications, depending on their specific properties .
Production of Furanic Ethers and Levulinate Esters
Application Summary
“5-(Ethoxymethyl)furan-2-carbaldehyde” can be used in the production of furanic ethers and levulinate esters .
Method of Application
This involves the reactions of the biorenewable substrates 5-hydroxymethyl-2-furfural (HMF) or furfuryl alcohol (FA) with aliphatic alcohols .
Results or Outcomes
The outcome is the production of useful bio-based furanic ethers and levulinate esters .
Liquid Biofuels
Application Summary
“5-(Ethoxymethyl)furan-2-carbaldehyde” is a key molecule in the conversion of liquid biofuels .
Results or Outcomes
The outcome is the production of useful bio-based liquid fuels .
Derivative Chemistry
Application Summary
“5-(Ethoxymethyl)furan-2-carbaldehyde” shares all of the derivative chemistry of its forerunner, HMF .
Method of Application
This involves various chemical reactions that utilize “5-(Ethoxymethyl)furan-2-carbaldehyde” as a starting material .
Results or Outcomes
The outcome is the production of various chemical derivatives .
Safety And Hazards
The compound is classified as Aquatic Chronic 2 and Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H318 and H411, indicating that it causes serious eye damage and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .
Future Directions
The future directions of 5-(Ethoxymethyl)furan-2-carbaldehyde research could involve exploring its potential applications in the production of bio-based furanic ethers and levulinate esters . Further studies could also investigate the optimization of synthesis conditions and the development of more efficient catalysts .
properties
IUPAC Name |
5-(ethoxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRPZFMDMKZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505619 | |
| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)furan-2-carbaldehyde | |
CAS RN |
1917-65-3 | |
| Record name | Ethoxymethylfurfural | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1917-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYMETHYLFURFURAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

